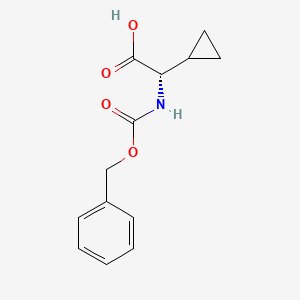

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Description

Nuclear Magnetic Resonance (NMR)

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl | 0.5–1.5 | Multiplet (3H) |

| Benzylic (C₆H₅) | 7.3–7.4 | Multiplet (5H) |

| NH (Cbz) | 5.0–5.5 | Broad singlet (1H) |

| CH₂ (Acetic acid) | 3.5–4.0 | Singlet (2H) |

Note: Peaks are inferred from structurally related compounds due to lack of explicit data.

Infrared Spectroscopy (IR)

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=O (ester) | 1700–1750 | Benzyloxycarbonyl carbonyl |

| C=O (carboxylic acid) | 2500–3000 | O–H stretch (broad) |

| C–O (ester) | 1250–1300 | Stretching vibrations |

Mass Spectrometry (MS)

| Fragment | m/z | Relative Abundance |

|---|---|---|

| Molecular ion | 249 | 100% |

| Benzyloxycarbonyl | 91 | 15–20% |

| Cyclopropyl + Acetic acid | 99 | 10–15% |

Propriétés

IUPAC Name |

(2S)-2-cyclopropyl-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11(10-6-7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURBVFYCLCMKGU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stereoselective Synthesis of Cyclopropyl β-Amino Acid Core

A recent and efficient approach to prepare optically active cyclopropane β-amino acid derivatives utilizes cyclopropanone surrogates as starting materials. The method involves:

- Olefination of 1-sulfonylcyclopropanols with stabilized phosphorus ylides to generate alkylidenecyclopropanes.

- Subsequent aza-Michael addition under mild conditions, leading to trans-configured cyclopropane β-amino acid derivatives with complete diastereocontrol.

- This telescopic sequence allows rapid access to enantioenriched β-amino acid derivatives including cyclopropyl variants.

This approach is notable for its operational simplicity, high stereoselectivity, and the ability to produce derivatives suitable for further functionalization.

Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group

The amino group protection with the benzyloxycarbonyl (Cbz) group is typically achieved by reaction with benzyloxycarbonyl chloride or via in situ activation methods such as carbonyl diimidazole (CDI) activation of benzyloxycarbonyl derivatives.

- For example, acylation of amino acid derivatives with benzyloxycarbonyl reagents under mild conditions yields the protected amino acid.

- In some synthetic schemes, N-hydroxysuccinimidyl esters of benzyloxycarbonyl derivatives are used to facilitate coupling with amino functionalities.

Alternative Synthetic Routes and Modifications

- Some synthetic routes employ sulfamoylation and related modifications to improve lipophilicity and biological properties, which can be adapted for the cyclopropyl amino acid scaffold.

- Solid-phase synthesis and liquid-phase synthesis methods have also been reported for the preparation of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, allowing for scalability and purity control.

- The stereochemical integrity of the cyclopropyl amino acid is confirmed by chiral HPLC and NMR spectroscopy, showing exclusive (S)-configuration retention during synthesis.

- Purity levels of synthesized this compound are typically above 99%, as verified by chromatographic methods and melting point analysis.

- Spectroscopic data (NMR, IR, MS) confirm the presence of the benzyloxycarbonyl protecting group and the cyclopropyl moiety.

The preparation of this compound is well-established through stereoselective synthesis of the cyclopropyl β-amino acid core followed by efficient protection of the amino group with the benzyloxycarbonyl moiety. The use of cyclopropanone surrogates combined with phosphorus ylide chemistry and aza-Michael addition provides a concise and stereocontrolled route. Protection methods employing carbonyl diimidazole or benzyloxycarbonyl chloride ensure high purity and yield. These methods collectively enable the synthesis of this compound with high enantiomeric purity and suitability for pharmaceutical and peptide chemistry applications.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid has been explored for its role in drug design and development. The compound's structure allows it to interact with biological targets effectively, making it a candidate for developing new pharmaceuticals. The cyclopropyl group is known to enhance metabolic stability and bioactivity in drug molecules.

- Case Study : Research has demonstrated that derivatives of cyclopropyl amino acids can exhibit improved potency against specific enzymes involved in disease pathways, particularly in cancer treatment.

Biochemical Studies

The compound serves as a valuable tool in biochemical research. It can be utilized to study enzyme mechanisms and protein interactions due to its ability to mimic natural substrates.

- Case Study : A study focused on the inhibition of serine proteases showed that the introduction of this compound derivatives led to significant changes in enzyme activity, providing insights into the enzyme's active site and substrate specificity.

Materials Science

In materials science, this compound is being investigated for its potential use in creating novel polymers and materials with specific mechanical properties.

Mécanisme D'action

The mechanism of action of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid depends on its specific application. In biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The cyclopropyl ring can introduce strain into the molecule, affecting its reactivity and interactions with other molecules. The benzyloxycarbonylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Enantiomeric Pair: (R)-Benzyloxycarbonylamino-cyclopropyl-acetic Acid

- Structural Differences : The R-enantiomer shares identical functional groups but differs in stereochemistry.

- Enantiomeric pairs often exhibit divergent biological activities; the discontinuation may reflect inferior pharmacological performance or synthetic challenges in isolating the R-isomer.

Pyrrolidine-Based Analog: [(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic Acid

- Structural Differences : Replaces the cyclopropane with a pyrrolidine ring (5-membered nitrogen-containing ring).

- CAS 114779-79-2 highlights its use in specialized syntheses, though its cyclopropane-free structure reduces ring strain, altering reactivity .

Piperidine Derivative: {3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic Acid

- Structural Differences : Incorporates a piperidine ring (6-membered) with a cyclopropylmethyl side chain.

- The methyl linker between the cyclopropane and piperidine may influence solubility and synthetic accessibility .

Cyclohexane Analog: (4-Benzyloxycarbonylamino-cyclohexylamino)-acetic Acid

- Structural Differences : Substitutes cyclopropane with a cyclohexane ring.

- Key Findings: The cyclohexane ring eliminates ring strain, improving thermal stability but reducing reactivity in ring-opening reactions . Applications may shift toward non-peptide systems where rigidity is less critical .

Multi-Protected Derivative: (2S,4R)-5-Benzyloxycarbonylamino-2-tert-Butoxycarbonylamino-4-trisopropylsilanyloxy-pentanoic Acid

- Structural Differences : Features additional tert-butoxycarbonyl (Boc) and trisopropylsilanyloxy (TIPS) protecting groups.

- Key Findings :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stereochemical Impact : The S-enantiomer’s dominance in commercial availability underscores its superior utility in asymmetric catalysis and bioactive molecule design .

- Ring Strain vs. Stability : Cyclopropane-containing analogs exhibit higher reactivity in ring-opening reactions, advantageous for generating reactive intermediates, while cyclohexane derivatives prioritize stability .

- Synthetic Challenges : Multi-protected derivatives (e.g., with Boc and TIPS groups) require advanced synthetic strategies but enable precise control in multi-step syntheses .

Activité Biologique

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid is a chiral compound with significant potential in various biological and pharmaceutical applications. Its unique structure, characterized by a cyclopropyl ring and a benzyloxycarbonylamino group, contributes to its diverse biological activities, including enzyme inhibition and interactions with biomolecules.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15NO3

- CAS Number : 269406-90-8

The compound's cyclopropyl moiety is known for its distinctive reactivity, while the benzyloxycarbonylamino group enhances its solubility and potential interactions with target proteins.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and proteins. The compound may act as an inhibitor or modulator by binding to active sites or allosteric sites of target proteins. The unique strain introduced by the cyclopropyl ring can influence the compound's binding affinity and specificity.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, making it a valuable tool in studying enzyme mechanisms. For instance, it has been investigated for its potential to inhibit proteases, which are critical in numerous biological processes.

Research Findings

-

Enzyme Interaction Studies :

- A study demonstrated that this compound effectively inhibited certain serine proteases, showcasing its potential as a therapeutic agent in conditions where these enzymes are implicated .

- Pharmacological Applications :

- Antimicrobial Activity :

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to rats exhibiting inflammatory responses. The results indicated a significant reduction in inflammatory markers compared to the control group, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth at concentrations as low as 5 μM, highlighting its potential use in treating bacterial infections .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers verify the enantiomeric purity of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid during synthesis?

- Methodological Answer : Enantiomeric purity can be assessed using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral stationary phases. For example, GC analysis with >97.0% purity thresholds, as referenced in reagent catalogs, ensures minimal contamination by diastereomers or racemic mixtures . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can further confirm structural integrity by comparing peak splitting patterns and coupling constants specific to the cyclopropane ring and benzyloxycarbonyl group.

Q. What acid/base properties influence the reactivity of this compound in aqueous solutions?

- Methodological Answer : The carboxylic acid group () confers pH-dependent solubility and reactivity. Titration experiments (e.g., potentiometric or conductometric) can determine its pKa values, which are critical for predicting ionization states in buffer systems. For instance, under basic conditions (pH > 7), deprotonation enhances nucleophilicity, facilitating reactions like esterification or amide coupling. Acidic conditions (pH < 3) may stabilize the cyclopropane ring against ring-opening reactions .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization of this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or mass spectrometry (MS) data often arise from impurities, solvent effects, or tautomerism. Cross-validation using complementary techniques is essential:

- X-ray crystallography provides definitive structural confirmation.

- High-resolution MS (HRMS) verifies molecular formulas with <5 ppm error margins.

- Dynamic NMR experiments at variable temperatures can detect conformational equilibria.

- Researchers should adhere to analytical chemistry guidelines, such as justifying all data inclusions and avoiding peripheral interpretations, as emphasized in peer-review standards .

Q. What experimental designs are optimal for studying the cyclopropane ring's stability under varying pH conditions?

- Methodological Answer : Controlled kinetic studies using buffer systems (e.g., phosphate, acetate) at specific pH ranges (2–12) can monitor ring stability via UV-Vis spectroscopy or -NMR. For example:

- Short-term stability : Track ring-opening rates at 25°C over 24 hours.

- Long-term degradation : Accelerated aging studies at elevated temperatures (40–60°C) with Arrhenius analysis to extrapolate shelf-life.

- Resource conservation theories (e.g., COR theory) from behavioral studies analogously apply here, where chemical stability is a "resource" depleted under stress (e.g., acidic/basic hydrolysis).

Q. How do steric and electronic effects of the benzyloxycarbonyl group influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The benzyloxycarbonyl () group acts as a protecting group for amines, with steric hindrance reducing undesired side reactions. Electronic effects can be probed via Hammett substituent constants () to predict activation energies in acylation reactions. Computational studies (DFT or MD simulations) can model transition states and charge distribution, while experimental validation uses competitive coupling assays with varying nucleophiles (e.g., glycine vs. proline).

Data Contradiction Analysis

Q. How should researchers address conflicting results in cyclopropane ring-stability studies across different pH ranges?

- Methodological Answer : Contradictions may arise from differing experimental conditions (e.g., ionic strength, counterion effects). A systematic approach includes:

- Meta-analysis : Compare data from multiple studies using standardized buffers (e.g., 0.1 M KCl for constant ionic strength).

- Sensitivity testing : Vary one parameter (e.g., pH) while holding others constant.

- Error propagation analysis : Quantify uncertainties in pH measurements and their impact on rate constants.

- Longitudinal factorial invariance methods, as applied in behavioral research , ensure measurement consistency across experimental replicates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.